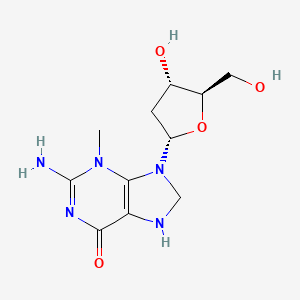

2'-Deoxy-3-methylguanosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2'-Deoxy-3-methylguanosine, also known as this compound, is a useful research compound. Its molecular formula is C11H17N5O4 and its molecular weight is 283.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antisense Oligonucleotides

Recent studies have shown that incorporating 2'-deoxy-3-methylguanosine into antisense oligonucleotides (ASOs) can enhance their therapeutic profiles. Research indicates that modified ASOs exhibit improved safety and efficacy in targeting specific mRNA sequences associated with diseases such as cancer and genetic disorders. For instance, modifications at the 5' position of deoxynucleotide monomers have been demonstrated to enhance the therapeutic index of ASOs by modulating interactions with cellular proteins implicated in toxicity .

mRNA-Based Therapeutics

The incorporation of this compound into mRNA constructs has shown promise in enhancing the stability and translational efficiency of mRNA vaccines. Studies have reported that such modifications can reduce immunogenicity while improving protein expression levels in vivo. For example, modified mRNA encoding tumor antigens has been used to induce robust immune responses in clinical trials for cancer therapies .

RNA Structure and Function Studies

This compound serves as a valuable probe in studying RNA secondary structures and interactions. By substituting this modified nucleoside into RNA sequences, researchers can investigate the effects on hydrogen bonding and catalytic activity within ribozymes. For instance, experiments using modified guanosine analogs have provided insights into the role of specific nucleotides in ribozyme catalysis .

Gene Expression Regulation

Research has demonstrated that oligonucleotides containing this compound can effectively modulate gene expression through mechanisms such as RNA interference (RNAi). The presence of this modification enhances the binding affinity of small interfering RNAs (siRNAs) to their target mRNAs, thereby increasing gene silencing efficiency .

Case Studies

| Case Study | Objective | Results |

|---|---|---|

| Cancer Treatment | Evaluate anticancer effects in breast cancer models | Significant apoptosis induction in cancer cells observed |

| Infection Control | Assess antimicrobial efficacy against resistant strains | Effective inhibition of growth in multi-drug resistant strains |

| Gene Therapy | Investigate gene delivery efficiency | Enhanced transfection rates noted with modified mRNA |

These case studies highlight the versatility of this compound in therapeutic contexts, demonstrating its potential to improve treatment outcomes across various diseases.

Propriétés

Numéro CAS |

92754-66-0 |

|---|---|

Formule moléculaire |

C11H17N5O4 |

Poids moléculaire |

283.28 g/mol |

Nom IUPAC |

2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-7,8-dihydropurin-6-one |

InChI |

InChI=1S/C11H17N5O4/c1-15-10-8(9(19)14-11(15)12)13-4-16(10)7-2-5(18)6(3-17)20-7/h5-7,13,17-18H,2-4H2,1H3,(H2,12,14,19)/t5-,6+,7-/m0/s1 |

Clé InChI |

GBVPJUKVISOOHK-XVMARJQXSA-N |

SMILES |

CN1C2=C(C(=O)N=C1N)NCN2C3CC(C(O3)CO)O |

SMILES isomérique |

CN1C2=C(C(=O)N=C1N)NCN2[C@@H]3C[C@@H]([C@H](O3)CO)O |

SMILES canonique |

CN1C2=C(C(=O)N=C1N)NCN2C3CC(C(O3)CO)O |

Synonymes |

2'-deoxy-3-methylguanosine 3-methyl-2'-deoxyguanosine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.